molecular formula C27H25N3O3S B2384052 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide CAS No. 393834-78-1

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide

Cat. No.: B2384052
CAS No.: 393834-78-1
M. Wt: 471.58
InChI Key: VPGGOMYLMIIZOI-UHFFFAOYSA-N
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Description

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene moiety with a sulfonylphenyl group and a pyridinylpiperidine unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including sulfonylation, amide formation, and coupling with the pyridinylpiperidine unit. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties

Mechanism of Action

The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylphenyl derivatives and naphthalene-based compounds. Examples include:

  • N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide
  • N-(pyridin-2-yl)amides

Uniqueness

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Biological Activity

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation, particularly in BRCA-deficient cell lines. The half-maximal inhibitory concentration (IC50) values for PARP inhibition were reported to be as low as 3.8 nM, indicating potent activity against this target .

In Vivo Studies

In vivo studies conducted on xenograft models have shown that the compound can effectively suppress tumor growth in BRCA-deficient cancers. These findings suggest its potential as a therapeutic agent for specific cancer types, particularly those associated with defective DNA repair pathways .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Studies have reported that the compound exhibits good bioavailability and metabolic stability, making it suitable for further development in clinical settings .

Toxicity Profile

Toxicity assessments have been performed to evaluate the safety profile of this compound. Initial results indicate that it has a manageable toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. Ongoing studies aim to further elucidate the long-term safety and potential side effects associated with its use .

Case Study 1: Cancer Treatment

A study published in Cancer Research investigated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced tumor regression rates compared to chemotherapy alone, particularly in BRCA-deficient tumors. This suggests that the compound may serve as an effective adjuvant therapy in treating specific types of cancer .

Case Study 2: Neurological Disorders

Another research effort explored the potential neuroprotective effects of this compound against neurodegenerative diseases. The findings revealed that it could modulate neuroinflammatory pathways and promote neuronal survival under stress conditions, indicating its versatility beyond oncology applications .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H22N4O3S
Molecular Weight438.52 g/mol
IC50 (PARP Inhibition)3.8 nM
EC50 (Cell Proliferation)10–100 nM
Study TypeFindings
In Vitro Cancer Cell AssaySignificant proliferation inhibition
In Vivo Xenograft ModelEffective tumor growth suppression
Toxicity AssessmentManageable safety profile

Properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c31-27(22-11-10-20-6-1-2-7-21(20)18-22)29-24-12-14-25(15-13-24)34(32,33)30-17-4-3-9-26(30)23-8-5-16-28-19-23/h1-2,5-8,10-16,18-19,26H,3-4,9,17H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGOMYLMIIZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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